![molecular formula C16H20BrN5O3S B13922570 Ethyl 5-{4-[(4-bromo-5-methyl-1H-pyrrole-2-carbonyl)amino]piperidin-1-yl}-[1,3,4]thiadiazole-2-carboxylate](/img/structure/B13922570.png)
Ethyl 5-{4-[(4-bromo-5-methyl-1H-pyrrole-2-carbonyl)amino]piperidin-1-yl}-[1,3,4]thiadiazole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-{4-[(4-bromo-5-methyl-1H-pyrrole-2-carbonyl)amino]piperidin-1-yl}-[1,3,4]thiadiazole-2-carboxylate is a complex organic compound with a molecular formula of C16H20BrN5O3S and a molecular weight of 442.33 g/mol . This compound features a unique structure that includes a pyrrole ring, a piperidine ring, and a thiadiazole ring, making it an interesting subject for various scientific studies.
Méthodes De Préparation
The synthesis of Ethyl 5-{4-[(4-bromo-5-methyl-1H-pyrrole-2-carbonyl)amino]piperidin-1-yl}-[1,3,4]thiadiazole-2-carboxylate involves multiple steps. One common synthetic route starts with the preparation of the 4-bromo-5-methyl-1H-pyrrole-2-carboxylic acid, which is then converted into its corresponding acid chloride using thionyl chloride. This intermediate is reacted with piperidine to form the amide. The final step involves the cyclization of the amide with ethyl 1,3,4-thiadiazole-2-carboxylate under appropriate conditions .
Analyse Des Réactions Chimiques
Ethyl 5-{4-[(4-bromo-5-methyl-1H-pyrrole-2-carbonyl)amino]piperidin-1-yl}-[1,3,4]thiadiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the pyrrole ring can be substituted with other nucleophiles under suitable conditions.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions at the molecular level.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl 5-{4-[(4-bromo-5-methyl-1H-pyrrole-2-carbonyl)amino]piperidin-1-yl}-[1,3,4]thiadiazole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Ethyl 5-{4-[(4-bromo-5-methyl-1H-pyrrole-2-carbonyl)amino]piperidin-1-yl}-[1,3,4]thiadiazole-2-carboxylate can be compared with other similar compounds such as:
Ethyl 5-(4-bromophenyl)-4-methyl-1H-pyrrole-2-carboxylate: This compound shares a similar pyrrole structure but differs in the substituents attached to the pyrrole ring.
1,3,4-Thiadiazole derivatives: These compounds have a similar thiadiazole ring but may have different substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its combination of the pyrrole, piperidine, and thiadiazole rings, which confer specific chemical and biological properties .
Propriétés
Formule moléculaire |
C16H20BrN5O3S |
|---|---|
Poids moléculaire |
442.3 g/mol |
Nom IUPAC |
ethyl 5-[4-[(4-bromo-5-methyl-1H-pyrrole-2-carbonyl)amino]piperidin-1-yl]-1,3,4-thiadiazole-2-carboxylate |
InChI |
InChI=1S/C16H20BrN5O3S/c1-3-25-15(24)14-20-21-16(26-14)22-6-4-10(5-7-22)19-13(23)12-8-11(17)9(2)18-12/h8,10,18H,3-7H2,1-2H3,(H,19,23) |
Clé InChI |
SJMXPFWLFLODOD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NN=C(S1)N2CCC(CC2)NC(=O)C3=CC(=C(N3)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


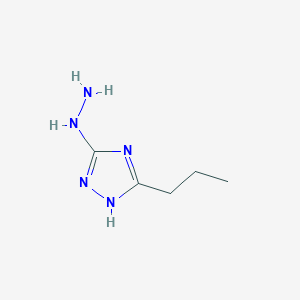
![Methyl 5-chloro-5H-indeno[1,2-B]pyridine-5-carboxylate](/img/structure/B13922500.png)

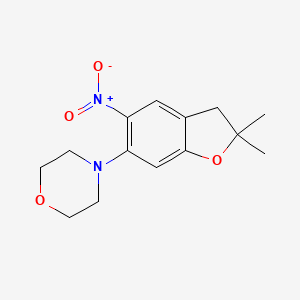

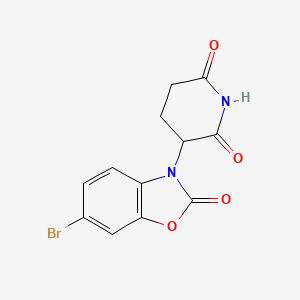
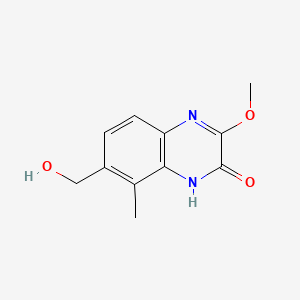
![7,8,16,17-tetrahydro-6H,15H-dibenzo[b,i][1,4,8,11]tetraoxacyclotetradecine](/img/structure/B13922538.png)
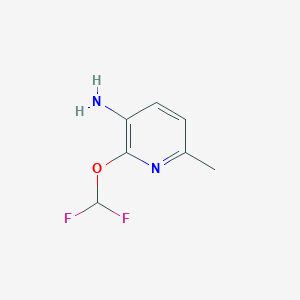
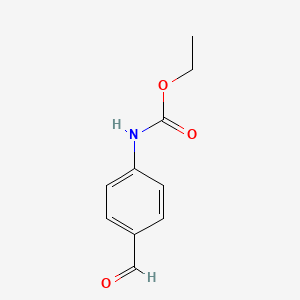
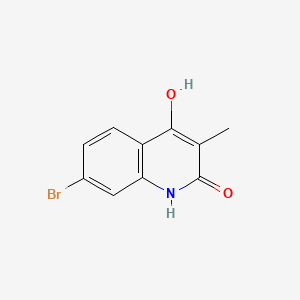
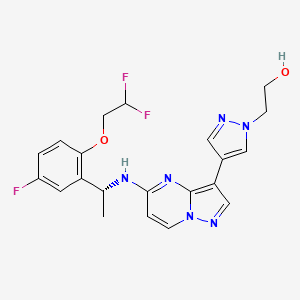
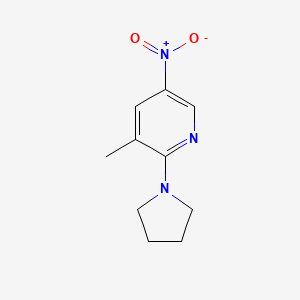
![1-Methyl-1-azaspiro[4.4]nonan-6-OL](/img/structure/B13922556.png)
